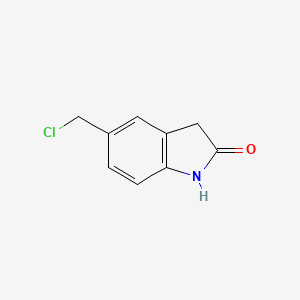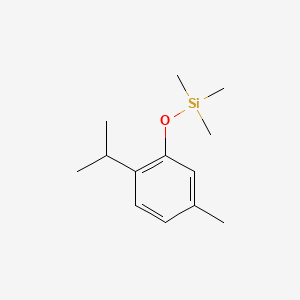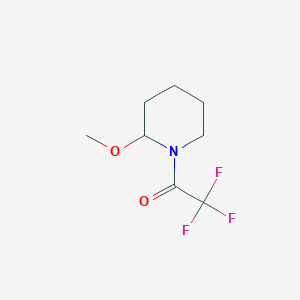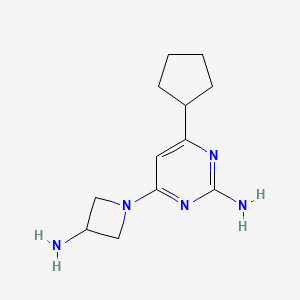![molecular formula C11H18O2Si B13943039 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one CAS No. 54725-72-3](/img/structure/B13943039.png)
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one typically involves the reaction of bicyclo[4.2.0]oct-3-en-7-one with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one involves its interaction with specific molecular targets and pathways. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for target molecules.
相似化合物的比较
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one can be compared with other similar compounds, such as:
Bicyclo[4.2.0]oct-3-en-7-one: Lacks the trimethylsilyloxy group, resulting in different chemical properties and reactivity.
Trimethylsilyloxycyclohexene: A simpler structure with different steric and electronic effects.
Trimethylsilyloxybicyclo[2.2.1]hept-5-en-2-one: Another bicyclic compound with a different ring system and reactivity.
The uniqueness of 8-Trimethylsilyloxybicyclo[42
属性
CAS 编号 |
54725-72-3 |
|---|---|
分子式 |
C11H18O2Si |
分子量 |
210.34 g/mol |
IUPAC 名称 |
8-trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one |
InChI |
InChI=1S/C11H18O2Si/c1-14(2,3)13-11-9-7-5-4-6-8(9)10(11)12/h4-5,8-9,11H,6-7H2,1-3H3 |
InChI 键 |
NQICWKFPZKPMQS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1C2CC=CCC2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)









![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)



